
6-Fluoroisoquinoline-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
6-Fluoroisoquinoline-3-carbonitrile is a chemical compound with the molecular formula C10H5FN2 and a molecular weight of 172.16 . It is a derivative of isoquinoline, a nitrogen-containing heterocyclic aromatic compound .
Synthesis Analysis
The synthesis of 6-Fluoroisoquinoline-3-carbonitrile and its derivatives has been a subject of interest in the scientific community. For instance, one study discussed the synthesis of 1,2,3,4-tetrahydroisoquinoline analogs and their biological activities . Another study reviewed the preparation of fluorinated isoquinolines over the past decade . A third study discussed the synthesis of quinoline derivatives from 6-hydroxy-3,4-dihydroquinolin-2(1H)-one .Molecular Structure Analysis
The molecular structure of 6-Fluoroisoquinoline-3-carbonitrile is characterized by the presence of a fluorine atom and a carbonitrile group attached to an isoquinoline ring . The isoquinoline ring is a bicyclic aromatic heterocycle, which is a structural isomer of quinoline .Chemical Reactions Analysis
The chemical reactions involving 6-Fluoroisoquinoline-3-carbonitrile have been explored in various studies. For example, one study discussed the coupling-imination-annulation sequence of reactions using -bromoarylaldehydes and terminal alkynes with ammonium acetate . Another study reported the preparation of 3,6-diamino-7,8-dihydroisoquinoline-4-carbonitrile derivatives from dicyanomethylene-4H-pyran derivatives and secondary amines .Wirkmechanismus
While the specific mechanism of action of 6-Fluoroisoquinoline-3-carbonitrile is not explicitly mentioned in the retrieved papers, isoquinoline derivatives are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . The mechanism of action of these compounds often involves interactions with specific target enzymes or receptors .
Eigenschaften
IUPAC Name |
6-fluoroisoquinoline-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5FN2/c11-9-2-1-7-6-13-10(5-12)4-8(7)3-9/h1-4,6H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLBISVKBXOJAFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=C(C=C2C=C1F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoroisoquinoline-3-carbonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-[Bis(2-ethylhexyl)amino]-2-oxoethyl]sulfanylacetic acid](/img/structure/B2937918.png)
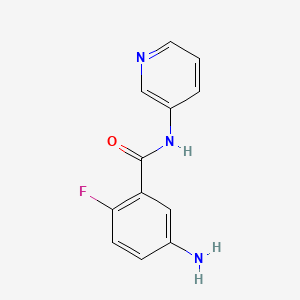
![4-((4-fluorophenyl)sulfonyl)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)butanamide](/img/structure/B2937922.png)
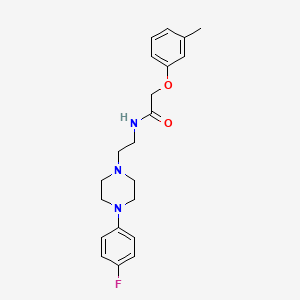
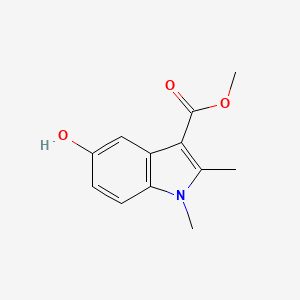
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2937926.png)
![2-chloro-N-[4-(cyanosulfanyl)-2-fluorophenyl]acetamide](/img/structure/B2937929.png)
![2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2937930.png)
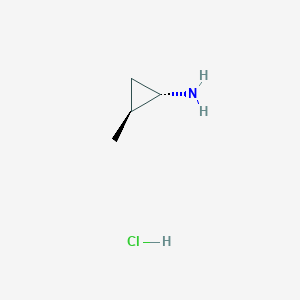
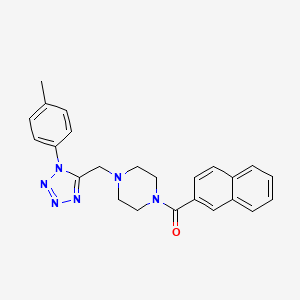
![Methyl 4-aminoimidazo[2,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B2937935.png)
![2-[(2-Hydroxypropyl)amino]-2-methylpropan-1-ol](/img/structure/B2937937.png)
![Exo-3-amino-9-boc-9-azabicyclo[3.3.1]nonane](/img/structure/B2937938.png)
![(E)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2937940.png)